KRAS G12V Fragment Binding: 7-Fluoro Analog Demonstrates Validated Target Engagement (KD = 1.6 mM); Non-Fluorinated Parent as Essential SAR Control
In an NMR-based fragment screening campaign of 890 compounds against oncogenic KRAS G12V (GMP-PNP bound state), the 7-fluoro analog 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (fragment 2) was identified as a validated Class 1 binder with positive STD and CSP signals and a TITAN-derived KD of 1.6 mM [1]. The NMR2 structure was solved at atomic resolution and deposited as PDB 8QDN, confirming binding within the SI/SII switch region that forms the effector protein interface [1]. The non-fluorinated parent compound N,N-dimethyl-1-benzofuran-2-carboxamide serves a critical function as the matched-pair negative control: it enables isolation of the fluorine atom's specific contribution to binding affinity and pose. In this fragment series, introduction of a small fluorine substituent at position 7 did not significantly alter KD or chemical shift perturbation relative to the non-fluorinated counterpart (fragment 9), but bulkier substituents such as methoxy (fragment 10, KD = 5.9 mM) and chloro (fragment 12, KD ≈ 13 mM) markedly reduced affinity [1]. This directly quantifies the structure-activity penalty of uninformed analog substitution.
| Evidence Dimension | KRAS G12V binding affinity (KD, TITAN NMR) |
|---|---|
| Target Compound Data | N,N-dimethyl-1-benzofuran-2-carboxamide: KD not determinable (serves as non-fluorinated reference scaffold; matched-pair comparator to fragment 2) |
| Comparator Or Baseline | 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (Fragment 2): KD = 1.6 mM; methoxy-substituted benzofuran analog (Fragment 10): KD = 5.9 mM; chloro-substituted analog (Fragment 12): KD ≈ 13 mM |
| Quantified Difference | Fluorine introduction: ΔKD ≈ 0 mM vs. non-fluorinated counterpart; methoxy substitution: ΔKD = +4.3 mM (2.7× weaker); chloro substitution: ΔKD ≈ +11.4 mM (8× weaker) |
| Conditions | NMR-based fragment screening; KRAS G12V (GMP-PNP bound); 1 mM protein, 5 mM ligand; TITAN KD determination; HSQC titration; NMR2 structure calculation (PDB 8QDN) |
Why This Matters
The 7-fluoro analog's validated KRAS G12V binding makes the non-fluorinated parent compound indispensable as the matched-pair control for fluorine-specific SAR studies; without it, the contribution of the fluorine atom to target engagement cannot be deconvoluted, compromising fragment-to-lead optimization.
- [1] Bütikofer M, Torres F, Kadavath H, Gämperli N, Abi Saad MJ, Zindel D, Coudevylle N, Riek R, Orts J. NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. J Am Chem Soc. 2025;147(16):13200-13209. Table 1; PDB 8QDN. DOI: 10.1021/jacs.4c16762. View Source
